molecular formula C23H22N4O3 B2712158 N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941921-22-8

N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2712158
CAS RN: 941921-22-8
M. Wt: 402.454
InChI Key: VHOQHDREZAQYHI-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, formed with different pyrazole-acetamide ligands, exhibit unique structural characteristics and significant antioxidant activity. The coordination with metal ions like Co(II) and Cu(II) results in complexes that contribute to understanding the role of hydrogen bonding in self-assembly processes. The antioxidant properties of these complexes, as determined by various in vitro methods, highlight their potential therapeutic applications, showcasing the chemical versatility and biological relevance of pyrazole-acetamide derivatives in the development of antioxidant agents (Chkirate et al., 2019).

Anticancer Activity

Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has unveiled their potential as anticancer agents. By attaching different aryloxy groups to the pyrimidine ring of these compounds and testing them against a panel of 60 cancer cell lines, one compound, in particular, showed appreciable growth inhibition against eight cancer cell lines. This discovery points towards the chemical framework of pyrazole-acetamide derivatives as a promising avenue for developing new anticancer therapies, emphasizing the importance of chemical modifications to enhance biological activity (Al-Sanea et al., 2020).

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has revealed intricate supramolecular architectures. Through detailed structural analysis, these patterns were found to influence the formation of one-dimensional chains and two-dimensional sheets in the crystal lattice. This research not only advances our understanding of the structural chemistry of pyrazole-acetamide derivatives but also underscores the significance of hydrogen bonding in dictating molecular arrangement and stability, which could be pivotal for designing materials with specific properties (López et al., 2010).

Herbicide Metabolism and Toxicity

The metabolism of chloroacetamide herbicides, including derivatives related to the chemical structure of interest, has been extensively studied to understand their biotransformation in human and rat liver microsomes. This research provides crucial insights into the metabolic pathways that contribute to the toxicity of these compounds. Understanding the enzymatic processes involved in the metabolism of chloroacetamide herbicides and their metabolites can inform safety assessments and regulatory decisions, highlighting the broader implications of studying specific chemical derivatives for environmental and public health (Coleman et al., 2000).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)19-13-20-23(29)26(11-12-27(20)25-19)15-22(28)24-14-18-5-3-4-6-21(18)30-2/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOQHDREZAQYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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